molecular formula C24H31N5O4 B2581825 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2194901-47-6

4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2581825
CAS No.: 2194901-47-6
M. Wt: 453.543
InChI Key: XVPSAWDVGPQLMI-UHFFFAOYSA-N
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Description

“4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one” is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the cyclopropyl, methoxyethyl, and piperidinyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially at the triazole and piperidinyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities in biological research.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism would depend on its biological activity and the targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with various biological activities.

    Cyclopropylamine: Known for its use in pharmaceuticals.

    Piperidine: A common structural motif in many drugs.

Uniqueness

The uniqueness of “4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one” lies in its complex structure, which combines multiple functional groups and rings. This complexity may confer unique biological activities and chemical reactivity, distinguishing it from simpler compounds.

Properties

IUPAC Name

4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O4/c1-33-13-12-28-24(32)29(20-9-10-20)22(25-28)17-6-5-11-26(15-17)23(31)18-14-21(30)27(16-18)19-7-3-2-4-8-19/h2-4,7-8,17-18,20H,5-6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPSAWDVGPQLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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